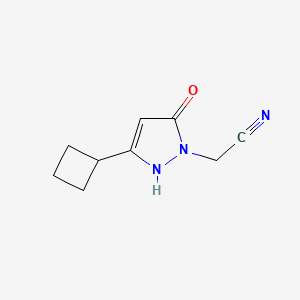

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDLTNDPFUQQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=O)N(N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

A Proposed Synthetic Strategy for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive and scientifically grounded strategy for the synthesis of the novel pyrazole derivative, 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed, step-by-step synthetic approach, including the rationale behind the chosen methodologies, in-depth experimental protocols, and methods for purification and characterization. The proposed synthesis leverages established chemical transformations, including the Knorr pyrazole synthesis and subsequent N-alkylation, to construct the target molecule. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction and Synthetic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective properties. The target molecule, 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile, incorporates a cyclobutyl moiety and a cyanomethyl group on the pyrazole ring, features that can significantly influence its physicochemical properties and biological activity.

The proposed synthesis commences with the construction of the pyrazole core via a Knorr-type condensation reaction between a suitable β-ketoester, ethyl 3-cyclobutyl-3-oxopropanoate, and hydrazine hydrate.[1][2] This is followed by a regioselective N-alkylation of the resulting 3-cyclobutyl-5-hydroxy-1H-pyrazole intermediate with 2-chloroacetonitrile to introduce the desired cyanomethyl group.

"start" [label="Ethyl 3-cyclobutyl-3-oxopropanoate\n+ Hydrazine Hydrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "intermediate" [label="3-cyclobutyl-5-hydroxy-1H-pyrazole"]; "reagent" [label="2-Chloroacetonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "product" [label="2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "intermediate" [label=" Knorr Pyrazole Synthesis[1]"]; "intermediate" -> "product" [label=" N-Alkylation[3]"]; "reagent" -> "product"; }

Figure 1: Proposed two-step synthesis of the target compound.

Synthesis of Key Intermediate: 3-cyclobutyl-5-hydroxy-1H-pyrazole

The initial and crucial step in this synthetic sequence is the formation of the pyrazole ring. The Knorr pyrazole synthesis, a classic and highly efficient method, is employed for this purpose.[2][4] This reaction involves the condensation of a β-ketoester with hydrazine.

2.1. Rationale for Synthetic Approach

The selection of ethyl 3-cyclobutyl-3-oxopropanoate as the starting material directly introduces the desired cyclobutyl group at the 3-position of the pyrazole ring. Hydrazine hydrate is a readily available and highly reactive source of hydrazine for this condensation. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable pyrazolone ring.[2] Pyrazolones exist in tautomeric forms, and the 5-hydroxy tautomer is often the major form, contributing to the aromaticity of the pyrazole ring.[2][5]

2.2. Detailed Experimental Protocol

Materials:

-

Ethyl 3-cyclobutyl-3-oxopropanoate

-

Hydrazine hydrate

-

1-Propanol or Ethanol

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq) and 1-propanol (or ethanol) to form a solution.

-

To this solution, add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2]

-

Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting β-ketoester is completely consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.[2]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 3-cyclobutyl-5-hydroxy-1H-pyrazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[6]

| Parameter | Value | Reference |

| Reactant Ratio | 1:2 (β-ketoester:hydrazine) | [2] |

| Solvent | 1-Propanol or Ethanol | [2] |

| Catalyst | Glacial Acetic Acid | [1] |

| Temperature | ~100°C (Reflux) | [2] |

| Purification | Recrystallization | [6] |

N-Alkylation to Yield 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

The final step in the synthesis is the introduction of the cyanomethyl group onto the pyrazole ring via N-alkylation.

3.1. Rationale for Synthetic Approach

N-alkylation of pyrazoles is a common strategy to introduce functional diversity.[3] For unsymmetrical pyrazoles, controlling regioselectivity is a key consideration.[7] The reaction of 3-cyclobutyl-5-hydroxy-1H-pyrazole with an alkylating agent like 2-chloroacetonitrile can potentially yield two regioisomers. However, the alkylation is expected to predominantly occur at the N1 position due to steric hindrance from the cyclobutyl group at the C3 position.[7] The use of a suitable base is necessary to deprotonate the pyrazole nitrogen, generating a nucleophilic anion that reacts with the electrophilic alkylating agent.[3]

"start" [label="3-cyclobutyl-5-hydroxy-1H-pyrazole\n+ Base (e.g., NaH or K₂CO₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "deprotonation" [label="Deprotonation to form Pyrazolate Anion"]; "alkylation" [label="Nucleophilic attack on\n2-Chloroacetonitrile"]; "product" [label="2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "deprotonation"; "deprotonation" -> "alkylation"; "alkylation" -> "product"; }

Figure 2: General workflow for the N-alkylation step.

3.2. Detailed Experimental Protocol

Materials:

-

3-cyclobutyl-5-hydroxy-1H-pyrazole

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

2-Chloroacetonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-cyclobutyl-5-hydroxy-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.[3] Alternatively, potassium carbonate (2.0 eq) in acetonitrile can be used as the base.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add 2-chloroacetonitrile (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile.

| Parameter | Condition A | Condition B | Reference |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | [3],[7] |

| Solvent | Anhydrous DMF | Anhydrous Acetonitrile | [3],[7] |

| Temperature | 0°C to room temperature | Room temperature to reflux | [3],[7] |

| Alkylating Agent | 2-Chloroacetonitrile | 2-Chloroacetonitrile | [8] |

| Purification | Column Chromatography | Column Chromatography | [7] |

Characterization and Purity Assessment

The structure and purity of the synthesized compounds should be rigorously confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For the final product, the appearance of a singlet corresponding to the methylene protons of the acetonitrile group and the correct integration of all signals will be indicative of a successful synthesis. 2D NMR techniques like HMBC and NOESY can be employed to unambiguously confirm the regiochemistry of the N-alkylation.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) and hydroxyl (O-H) functional groups.

-

Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This technical guide presents a well-reasoned and detailed synthetic route for the preparation of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile. By utilizing the robust Knorr pyrazole synthesis followed by a regioselective N-alkylation, this novel compound can be accessed in a straightforward manner. The provided experimental protocols, based on established literature procedures for analogous transformations, offer a solid foundation for the successful synthesis and characterization of this promising molecule for further investigation in drug discovery and development programs.

References

- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.

- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.

- Taylor & Francis Online. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole.

- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

- EvitaChem. (n.d.). 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile.

- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. evitachem.com [evitachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile: Synthesis, Chemical Properties, and Applications in Advanced Drug Discovery

Executive Summary

The compound 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile (CAS: 2092792-45-3) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring a pyrazole core functionalized with a lipophilic cyclobutyl ring, a hydroxyl group, and an acetonitrile linker, this molecule serves as a privileged scaffold for designing potent enzyme inhibitors. Its structural topology is particularly relevant in the development of kinase inhibitors (e.g., Janus kinases) and tryptophan 2,3-dioxygenase (TDO) inhibitors[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, structural dynamics (tautomerism), and self-validating analytical protocols designed for drug development professionals.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in subsequent synthetic steps and its ultimate pharmacokinetic profile when integrated into a larger active pharmaceutical ingredient (API).

| Property | Value / Description |

| Chemical Name | 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile |

| CAS Number | 2092792-45-3[1] |

| Molecular Formula | C9H11N3O[1] |

| Molecular Weight | 177.20 g/mol [1] |

| Topological Polar Surface Area (TPSA) | ~72.0 Ų (Estimated) |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 4 (Nitrile N, Pyrazole N, N, Hydroxyl O) |

| LogP (Predicted) | 1.2 – 1.5 |

Mechanistic Synthesis & Workflow

The synthesis of 5-hydroxypyrazole derivatives is typically achieved through a Knorr-type cyclocondensation reaction[3]. For this specific compound, the reaction involves a 1,3-dicarbonyl equivalent and a functionalized hydrazine.

Causality in Synthetic Design

The synthesis relies on the reaction between ethyl 3-cyclobutyl-3-oxopropanoate and 2-hydrazinylacetonitrile hydrochloride . The reaction proceeds in two distinct mechanistic phases:

-

Kinetic Phase (Hydrazone Formation): The nucleophilic primary amine of the hydrazine attacks the highly electrophilic ketone carbonyl. This step is rapid and kinetically favored at lower temperatures.

-

Thermodynamic Phase (Cyclization): The secondary amine of the resulting hydrazone attacks the ester carbonyl. This step requires elevated temperatures (reflux) to overcome the activation energy barrier necessary to extrude ethanol and form the stable, aromatic pyrazole ring[3].

Fig 1: Step-by-step cyclocondensation workflow for 5-hydroxypyrazole synthesis.

Protocol 1: One-Pot Cyclocondensation (Self-Validating)

-

Preparation: Suspend 2-hydrazinylacetonitrile hydrochloride (1.05 eq) in anhydrous ethanol. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise at 0°C to liberate the free hydrazine base.

-

Addition: Slowly add ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq) to the mixture. Stir at room temperature for 1 hour to allow complete hydrazone formation.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Self-Validation Check: Monitor via TLC or LC-MS; the intermediate hydrazone (m/z ~224) must fully convert to the product mass (m/z 178 [M+H]+).

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and adjust the pH to ~5 using 1M HCl to precipitate the 5-hydroxypyrazole. Filter, wash with cold water, and dry under a vacuum.

Structural Dynamics: Tautomerism & Reactivity

A critical feature of 5-hydroxypyrazoles is their complex tautomeric equilibrium. The compound exists in a dynamic state between the 5-hydroxypyrazole (enol) form and the pyrazolin-5-one (keto) form[4].

Causality of Tautomerism in Reactivity

-

Solvent Dependency: In polar protic solvents (e.g., methanol, water) and in the solid state, the 5-hydroxypyrazole form is overwhelmingly favored due to the thermodynamic stability provided by the aromaticity of the pyrazole ring[4].

-

Electrophilic Attack: This tautomerism dictates the molecule's reactivity. When subjected to alkylating agents (e.g., methyl iodide) in the presence of a weak base (K2CO3), O-alkylation occurs at the C5-hydroxyl group. However, under strongly basic conditions or using specific electrophiles (like Vilsmeier-Haack reagents), the transient pyrazolin-5-one form allows for electrophilic aromatic substitution directly at the C4 carbon, enabling further functionalization.

-

Acetonitrile Reduction: The N1-acetonitrile group acts as a masked primary amine. It can be reduced using Raney Nickel and hydrogen gas or Lithium Aluminum Hydride (LiAlH4) to yield an ethylamine linker, which is frequently used to attach the pyrazole core to larger macrocycles or hinge-binding motifs.

Applications in Medicinal Chemistry

In drug discovery, the pyrazole ring is a "privileged scaffold." 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is specifically engineered to interact with the ATP-binding pockets of kinases or the active sites of metabolic enzymes like TDO[2].

-

The Pyrazole Core: Acts as a hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to bind the kinase hinge region.

-

The Cyclobutyl Group (C3): Unlike linear alkyl chains, the cyclobutyl ring provides constrained lipophilic bulk. This occupies hydrophobic sub-pockets (e.g., the selectivity pocket in JAK inhibitors), enhancing target selectivity while resisting cytochrome P450-mediated aliphatic oxidation.

-

The Acetonitrile Linker (N1): Serves as a vector directing out toward the solvent channel, allowing for the attachment of solubilizing groups or further target-specific extensions.

Fig 2: Pharmacophore model mapping the structural domains to target interactions.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, the following self-validating analytical protocol must be executed.

Protocol 2: LC-MS and NMR Validation

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Validation: The target compound must elute as a single sharp peak. The ESI+ mass spectrum must show a dominant molecular ion peak at m/z 178.1 [M+H]+ . The absence of m/z 224.1 confirms that no uncyclized hydrazone remains.

-

-

Proton Nuclear Magnetic Resonance (1H-NMR, 400 MHz, DMSO-d6):

-

Validation of Cyclization: Confirm the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm). This is the primary internal validation of ring closure.

-

Key Assignments:

-

~10.5 ppm (s, 1H): Broad singlet corresponding to the C5-OH proton (exchangeable with D2O).

-

~5.3 ppm (s, 1H): Pyrazole C4-H. Its presence as a sharp singlet confirms that electrophilic substitution has not inadvertently occurred at this position.

-

~5.1 ppm (s, 2H): Methylene protons of the N-CH2-CN group.

-

~3.4 ppm (m, 1H): Methine proton of the cyclobutyl ring.

-

~1.8 - 2.3 ppm (m, 6H): Methylene protons of the cyclobutyl ring.

-

-

References

-

Beilstein Journal of Organic Chemistry. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein-Institut. Available at:[Link]

-

Chemsrc. TDO-IN-1 Biological Activity and Targets (Role of Pyrazole Derivatives). Chemsrc. Available at:[Link]

Sources

mechanism of action of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the putative . Due to the limited availability of direct research on this specific molecule, this document synthesizes information from the broader class of pyrazole derivatives, which are well-documented for their diverse pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential molecular targets and signaling pathways. We will explore likely mechanisms including enzyme inhibition, anti-inflammatory and anticancer activities, and antioxidant effects, supported by evidence from structurally related compounds. Furthermore, this guide proposes experimental workflows to elucidate the specific mechanism of action for the title compound, thereby providing a foundational resource for future research endeavors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. The subject of this guide, 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile, is a novel pyrazole derivative. While specific studies on its biological activity are not yet prevalent in the literature, its structural features suggest it may share mechanisms of action with other well-characterized pyrazole-containing compounds. This guide will, therefore, explore these potential mechanisms based on the established pharmacology of the pyrazole class.

Potential Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, several key mechanisms of action can be postulated for 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile.

Enzyme Inhibition

A primary mode of action for many biologically active pyrazole derivatives is the inhibition of specific enzymes.[3] This inhibitory activity is often the basis for their therapeutic effects.

-

Cyclooxygenase (COX) Inhibition: A significant number of pyrazole-based compounds function as anti-inflammatory agents through the inhibition of COX enzymes (COX-1 and COX-2).[4][5] By blocking the COX pathway, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core and is a selective COX-2 inhibitor.

-

Thrombin Inhibition: Certain pyrazole derivatives have been identified as potent thrombin inhibitors.[6] These compounds can act via a serine-trapping mechanism, covalently modifying the active site of thrombin and thereby preventing the conversion of fibrinogen to fibrin, a critical step in blood coagulation.[6]

-

Monoamine Oxidase (MAO) Inhibition: Some pyrazole analogs have demonstrated inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[4][5] This suggests a potential application for such compounds in the treatment of depression and neurodegenerative diseases.[4]

-

Tubulin Polymerization Inhibition: In the context of anticancer activity, some pyrazole derivatives have been shown to inhibit tubulin polymerization.[7] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[7]

Proposed Signaling Pathway: COX Inhibition

Caption: Putative COX Inhibition Pathway for Pyrazole Derivatives.

Antiproliferative and Anticancer Activity

The pyrazole scaffold is present in numerous compounds with demonstrated anticancer properties.[7][8] The mechanisms underlying this activity are diverse and often target key cellular processes involved in cancer progression.

-

Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in tumor cells. This can be achieved through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: As mentioned with tubulin polymerization inhibitors, pyrazole compounds can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.

-

Inhibition of Kinases: Several protein kinases are crucial for cancer cell survival and proliferation. Pyrazole derivatives can be designed to act as kinase inhibitors, blocking these signaling pathways and leading to reduced tumor growth.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of certain pyrazole derivatives.[8] These compounds can mitigate oxidative stress, which is implicated in a variety of diseases, including inflammation and cancer.

-

Scavenging of Reactive Oxygen Species (ROS): Pyrazole compounds can directly scavenge harmful ROS, such as superoxide anions.[8]

-

Inhibition of Oxidative Enzymes: Some derivatives have been shown to inhibit enzymes that produce ROS, such as NADPH oxidase.[8] By reducing the production of these damaging species, these compounds protect cells from oxidative damage.

Proposed Experimental Workflows for Mechanistic Elucidation

To determine the specific , a systematic experimental approach is required. The following workflows are proposed based on the potential mechanisms discussed.

Workflow for Assessing Enzyme Inhibition

Caption: Proposed Workflow for Enzyme Inhibition Studies.

Step-by-Step Protocol for COX Inhibition Assay:

-

Preparation of Reagents: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound (2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile) at various concentrations.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

-

Compound Addition: Add the test compound or a known inhibitor (e.g., Celecoxib) to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Detection: After a set incubation period (e.g., 10 minutes), add a colorimetric substrate that reacts with the prostaglandin G2 produced.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Evaluating Anticancer Activity

Caption: Proposed Workflow for Anticancer Activity Evaluation.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

Summary of Potential Biological Activities and Data

The following table summarizes the potential biological activities of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile based on the known properties of the pyrazole class of compounds. The IC50/EC50 values are hypothetical and represent typical ranges observed for active pyrazole derivatives in the literature.

| Potential Biological Activity | Molecular Target/Pathway | Potential Therapeutic Application | Exemplary IC50/EC50 Range (µM) |

| Anti-inflammatory | COX-1/COX-2 Inhibition | Arthritis, Pain | 0.01 - 10 |

| Anticancer | Tubulin Polymerization, Kinase Inhibition, Apoptosis Induction | Various Cancers | 0.1 - 50 |

| Anticoagulant | Thrombin Inhibition | Thrombosis | 0.01 - 5 |

| Antidepressant | MAO-A/MAO-B Inhibition | Depression, Neurodegenerative Diseases | 0.1 - 20 |

| Antioxidant | ROS Scavenging, NADPH Oxidase Inhibition | Diseases associated with Oxidative Stress | 1 - 100 |

Conclusion

While the precise remains to be experimentally determined, its chemical structure strongly suggests that it belongs to the pharmacologically active class of pyrazole derivatives. Based on extensive research on this class of compounds, it is plausible that this novel molecule may exhibit a range of biological activities, including enzyme inhibition (such as COX, thrombin, or MAO), anticancer, and antioxidant effects. The experimental workflows proposed in this guide provide a clear and logical path for researchers to elucidate its specific molecular targets and signaling pathways. Further investigation into this and similar pyrazole derivatives holds significant promise for the discovery of new therapeutic agents.

References

- EvitaChem. 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed, 17 Jan. 2023.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI, 13 Jan. 2019.

- SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW.

- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI, 28 Oct. 2022.

- Current status of pyrazole and its biological activities. PMC.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

Sources

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. researchgate.net [researchgate.net]

- 3. evitachem.com [evitachem.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of therapeutic agents.[1][2] First synthesized in 1883, pyrazole and its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This versatility has established the pyrazole moiety as a "privileged scaffold" in drug discovery, with several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib, featuring this core structure.[1][2][7]

This guide focuses on the specific derivative, 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile. While comprehensive biological data for this exact molecule is not extensively published, its structural features—a cyclobutyl group at the 3-position, a hydroxyl group at the 5-position, and an acetonitrile moiety on the N1 nitrogen—suggest a strong potential for significant biological activity. By examining the established pharmacology of related pyrazole derivatives, we can construct a scientifically grounded framework for investigating the therapeutic potential of this compound. This document will serve as a technical guide for researchers and drug development professionals, outlining potential mechanisms of action, proposing a robust experimental plan for its characterization, and providing detailed protocols for key assays.

Predicted Biological Profile and Mechanistic Hypotheses

The biological activity of pyrazole derivatives is intrinsically linked to the nature and position of their substituents. The substituents on 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile suggest several plausible mechanisms of action.

Potential as an Anti-inflammatory Agent via COX-2 Inhibition

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory activity, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[8] The pyrazole ring can effectively mimic the core structure of endogenous substrates, allowing it to bind to the active site of the COX-2 enzyme.

-

Causality of Experimental Choice: The initial screening for anti-inflammatory potential should logically begin with an in vitro COX-2 inhibition assay. This provides a direct measure of the compound's ability to interact with this key inflammatory enzyme. A positive result would then warrant further investigation into its cellular and in vivo efficacy.

Hypothesized Anti-cancer Activity through Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[9] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain, leading to potent and often selective inhibition.

-

Expertise-Driven Insight: The acetonitrile group on our target compound is of particular interest. This group can act as a hydrogen bond acceptor and may confer selectivity for specific kinase targets. Therefore, a broad-panel kinase screen is a logical and efficient starting point to identify potential anti-cancer activity and to elucidate its mechanism of action.

Potential for Other Biological Activities

The diverse bioactivity of pyrazoles extends to antimicrobial, antiviral, and neuroprotective effects.[3][6] The specific combination of substituents in 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile may lead to novel activities in these or other therapeutic areas. A comprehensive understanding of its biological profile necessitates a multi-faceted screening approach.

Proposed Experimental Workflow for Biological Characterization

The following workflow is designed as a self-validating system, where the results of each stage inform the direction of subsequent experiments.

Caption: Proposed experimental workflow for characterizing the biological activity of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the compound's ability to inhibit the COX-2 enzyme.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the stock solution to create a series of concentrations for dose-response analysis.

-

Prepare a solution of human recombinant COX-2 enzyme in assay buffer.

-

Prepare a solution of arachidonic acid (substrate) and a fluorogenic probe.

-

-

Assay Procedure:

-

Add the test compound dilutions to a 96-well plate.

-

Add the COX-2 enzyme solution to each well and incubate to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the arachidonic acid and fluorogenic probe mixture.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol 2: Cell-Based NF-κB Reporter Assay

This protocol outlines a method to assess the compound's effect on the NF-κB signaling pathway, a key regulator of inflammation.[5]

Caption: Workflow for a cell-based NF-κB luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in DMEM supplemented with 10% FBS.[5]

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

-

Compound Treatment and Stimulation:

-

Seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α or LPS, for 16 hours.[5]

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferin substrate.

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).

-

Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

-

Determine the IC50 value.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experimental workflow. This serves as a template for organizing and presenting experimental results.

| Assay | Endpoint | Test Compound | Reference Compound (e.g., Celecoxib) |

| COX-2 Inhibition | IC50 (µM) | [Insert Value] | [Insert Value] |

| Kinase Panel (e.g., JAK2) | IC50 (µM) | [Insert Value] | [Insert Value] |

| Cell Viability (e.g., MCF-7) | GI50 (µM) | [Insert Value] | [Insert Value] |

| NF-κB Reporter Assay | IC50 (µM) | [Insert Value] | [Insert Value] |

| Microsomal Stability (t½, min) | Half-life | [Insert Value] | [Insert Value] |

Concluding Remarks

While the biological activity of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile has not yet been extensively characterized in the public domain, its chemical structure strongly suggests a high potential for therapeutic relevance. The pyrazole core is a well-established pharmacophore with a proven track record in modulating key biological targets involved in inflammation and cancer.[7][10] The systematic experimental approach outlined in this guide provides a robust framework for elucidating the specific biological activities and mechanism of action of this promising compound. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.

References

- EvitaChem. 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile.

- Talaviya, R. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

- Unknown. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Al-Ostoot, F.H., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. 2022.

- Unknown. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 2024.

- Akrout, A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- EvitaChem. Buy 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile (EVT-15194582).

- BenchChem. synthesis of novel pyrazole derivatives for drug discovery.

- Appchem. 2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile | 2092474-54-7.

- Kumar, V., et al. Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. 2023.

- Unknown. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Wang, M., et al. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC.

- da Silva, A.C.M., et al. Recently reported biological activities of pyrazole compounds. PubMed. 2017.

- Reddy, T.R., et al. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. DR-NTU - Nanyang Technological University. 2022.

- Unknown. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 2026.

- Košmrlj, J. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc.

- Unknown. A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. 2019.

- PubChem. 2-[4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]phenyl]acetonitrile.

- Google Patents. CN104496904B - Synthesis method of ruxolitinib intermediate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. epj-conferences.org [epj-conferences.org]

- 4. orientjchem.org [orientjchem.org]

- 5. academicstrive.com [academicstrive.com]

- 6. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

Discovery and Synthesis of 2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile: A Critical Intermediate in Targeted Kinase Inhibitor Design

Executive Summary

In modern drug discovery, the design of highly selective kinase inhibitors relies heavily on modular, functionalized heterocyclic scaffolds. Among these, 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile has emerged as a privileged advanced intermediate. This whitepaper details the structural rationale, optimized synthetic methodologies, and downstream applications of this compound, providing a comprehensive guide for medicinal chemists and process scientists.

Structural Rationale & Pharmacophore Utility

The architecture of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is meticulously designed to satisfy multiple pharmacophoric requirements simultaneously within target binding pockets:

-

The 3-Cyclobutyl Motif : Unlike flexible linear alkyl chains, the cyclobutyl ring provides a conformationally restricted, lipophilic bulk that optimally occupies the hydrophobic ribose pocket of the ATP-binding site. This rigid geometry enhances Lipophilic Efficiency (LipE) and target residence time, a strategy heavily utilized in modern Janus kinase (JAK) inhibitors[1].

-

The 1-Cyanomethyl (Acetonitrile) Group : The −CH2CN appendage serves a dual purpose. Biologically, the nitrile nitrogen acts as a potent hydrogen-bond acceptor in the solvent-exposed channel, modulating physicochemical properties like solubility and metabolic stability. Synthetically, it is orthogonal to the 5-hydroxy group, remaining intact during downstream cross-coupling.

-

The 5-Hydroxy Handle : Existing in tautomeric equilibrium with its pyrazolone form, the 5-hydroxyl group is a versatile synthetic anchor. It can be readily converted into a trifluoromethanesulfonate (triflate) or nonaflate, enabling palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to attach hinge-binding heterocycles[1]. Similar pyrazole-core strategies are also pivotal in the development of Indoleamine 2,3-dioxygenase (IDO) and TDO inhibitors (e.g., TDO-IN-1 analogs) to reverse tumor immune tolerance[2].

Retrosynthetic Strategy & Mechanistic Pathway

The most efficient route to 1,3,5-trisubstituted pyrazoles is the cyclocondensation of a β -keto ester with a substituted hydrazine. For this target, the retrosynthetic disconnection leads to ethyl 3-cyclobutyl-3-oxopropanoate [3] and cyanomethylhydrazine hydrochloride .

Mechanistic Causality: The reaction proceeds via the initial nucleophilic attack of the more basic terminal nitrogen of the hydrazine onto the highly electrophilic ketone carbonyl of the β -keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary amine of the hydrazone attacks the ester carbonyl, followed by the elimination of ethanol to yield the aromatic pyrazole ring.

Synthetic workflow from beta-keto ester to final kinase inhibitor via the pyrazole intermediate.

Experimental Protocol: Optimized Cyclocondensation

To ensure a self-validating and reproducible system, the following protocol incorporates in-process controls (IPCs) and mechanistic safeguards.

Materials:

-

Ethyl 3-cyclobutyl-3-oxopropanoate (PubChem CID: 21846412)[3]

-

Cyanomethylhydrazine hydrochloride

-

Glacial acetic acid (Catalyst)

-

Absolute ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix : To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq, 50 mmol) and absolute ethanol (150 mL).

-

Causality: Absolute ethanol is chosen to prevent premature ester hydrolysis that would occur in aqueous or partially aqueous solvents.

-

-

Hydrazine Addition : Add cyanomethylhydrazine hydrochloride (1.05 eq, 52.5 mmol) in one portion at ambient temperature (20-25°C).

-

Catalytic Activation : Slowly add glacial acetic acid (0.1 eq, 5 mmol).

-

Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the ketone carbonyl, increasing its electrophilicity to accelerate hydrazone formation, while being weak enough not to protonate the hydrazine completely (which would neutralize its nucleophilicity).

-

-

Thermal Cyclization : Heat the reaction mixture to 80°C (reflux) for 4-6 hours.

-

Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) and LC-MS. The disappearance of the β -keto ester mass (m/z 171.09 [M+H]+) and the appearance of the product mass (m/z 178.10 [M+H]+) validates the completion of the cyclization.

-

-

Quenching and Workup : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and wash with saturated aqueous NaHCO3 (2 x 100 mL) to neutralize the acetic acid catalyst.

-

Causality: Neutralization is critical. Residual acid can catalyze the hydrolysis of the sensitive nitrile group into an amide or carboxylic acid during storage, a known degradation pathway for pyrazole-acetic acid derivatives[4].

-

-

Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography to yield the target compound as a crystalline solid.

Quantitative Data: Reaction Optimization

The choice of solvent and catalyst heavily dictates the yield and purity profile. Table 1 summarizes the optimization matrix, demonstrating why the EtOH/AcOH system is the gold standard for this transformation.

| Solvent | Catalyst | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS) | Observation / Causality |

| Methanol | None | 65 (Reflux) | 12 | 45% | 85% | Sluggish hydrazone formation; incomplete thermal cyclization. |

| Toluene | p-TsOH (0.1 eq) | 110 (Reflux) | 4 | 62% | 78% | High temperature and strong acid caused partial nitrile degradation. |

| Ethanol | AcOH (0.1 eq) | 80 (Reflux) | 5 | 88% | >98% | Optimal balance of mild acid catalysis and thermal energy. |

| Water/EtOH | HCl (0.1 eq) | 80 | 8 | 30% | 60% | Ester hydrolysis outcompeted hydrazone formation due to strong acid/water. |

Table 1: Optimization of the cyclocondensation reaction highlighting the superiority of the EtOH/AcOH system.

Downstream Application: Integration into Kinase Inhibitors

Once synthesized, the 5-hydroxy group is typically activated. Treatment with trifluoromethanesulfonic anhydride ( Tf2O ) and N,N-diisopropylethylamine (DIPEA) in dichloromethane at -78°C yields the corresponding pyrazol-5-yl triflate.

This triflate is a premier substrate for Suzuki-Miyaura cross-coupling with boronic esters of hinge-binding scaffolds (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives). This exact sequence is a cornerstone in the synthesis of next-generation JAK1/JAK2 inhibitors, where the cyclobutyl group provides superior selectivity profiles over traditional cyclopentyl or azetidinyl analogs[1].

Pharmacophore mapping of the pyrazole intermediate within a generic kinase ATP-binding pocket.

Conclusion

The compound 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile represents a masterclass in intermediate design. By combining a sterically demanding but conformationally restricted cyclobutyl group, a versatile 5-hydroxy cross-coupling handle, and a polar cyanomethyl vector, it enables the rapid elaboration of highly potent and selective targeted therapies. Strict adherence to the optimized EtOH/AcOH cyclocondensation protocol ensures scalable and high-purity access to this critical building block.

References

- Title: ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2017 / 0240552 A1 (Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors)

- Source: PubChem (nih.gov)

- Title: 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)

- Source: Chemsrc.

Sources

A Senior Application Scientist's Guide to the Preliminary Investigation of Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their unique ability to interact with a wide range of biological targets. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] First described by Ludwig Knorr in 1883, this simple-looking ring is a cornerstone in modern drug discovery.[4] Its metabolic stability and versatile chemical nature allow it to be decorated with various functional groups, fine-tuning its steric and electronic properties to achieve high-affinity binding to diverse biological targets.[5]

The clinical success of pyrazole-based drugs is extensive, spanning anti-inflammatory agents like Celecoxib, anticancer kinase inhibitors such as Crizotinib, and treatments for erectile dysfunction like Sildenafil.[1][6][7] With over 40 pyrazole-containing drugs approved by the FDA, the importance of this heterocycle is undeniable.[8] This guide serves as a technical primer for the preliminary investigation of novel pyrazole derivatives, from foundational synthesis and characterization to the initial steps of biological evaluation. We will explore the causality behind core experimental choices, providing a framework for the rational design and development of new chemical entities.

Section 1: Constructing the Core: Foundational Synthesis of Pyrazole Derivatives

The successful synthesis of the pyrazole core is the gateway to exploring its therapeutic potential. The choice of synthetic route is critical, as it dictates the substitution patterns achievable, the overall yield, and the scalability of the process. While numerous methods exist, we will focus on the most robust and versatile pathways proven in the field.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

The Knorr synthesis, first reported in 1883, remains one of the most reliable methods for preparing pyrazoles.[9] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[9][10] The power of this method lies in its simplicity and the commercial availability of a vast array of starting materials, allowing for the creation of diverse compound libraries.

Causality of the Knorr Synthesis: The reaction is driven by the formation of a stable aromatic ring. The mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[9][11] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that yields the aromatic pyrazole ring.[9]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial condensation can occur at either carbonyl group, potentially leading to two different regioisomers.[9] The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance of the surrounding groups. Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon.[9]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: General Knorr Synthesis of a 1,5-Disubstituted Pyrazole

This protocol provides a generalized procedure. Optimization of solvent, temperature, and catalyst may be required for specific substrates.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution. If using a hydrazine salt, a base may be needed. Note that this addition can be exothermic.[9]

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., 3-4 drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).[12]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) for 1-4 hours.[9][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.[9] If no solid forms, reduce the solvent volume under reduced pressure. Water can be added to precipitate the product from alcoholic solutions.[12]

-

Purification: Collect the crude product by vacuum filtration, washing with cold solvent. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[9]

Table 1: Example Reaction Conditions for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | Ethanol | Reflux, 1 hr | 92 | Konwar et al.[9] |

| Benzoylacetone | Phenylhydrazine | Ethanol | Reflux, 2 hr | 85 | Konwar et al.[9] |

| Ethyl benzoylacetate | Phenylhydrazine | 1-Propanol / Acetic Acid | 100°C, 1 hr | High | Chem Help ASAP[12] |

The Paal-Knorr Synthesis: An Alternative Route to N-Substituted Rings

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a fundamental method for creating substituted five-membered heterocycles, including pyrroles, furans, and thiophenes, from 1,4-dicarbonyl compounds.[13] When applied to pyrazole synthesis, it is often considered a variation of the main Knorr reaction, but the distinction is useful. The key is the condensation of a 1,4-dicarbonyl compound with a hydrazine, which proceeds through a similar mechanism of hemiaminal formation, intramolecular cyclization, and dehydration to yield the final pyrrole ring, a structural isomer of pyrazole. While not a direct synthesis of pyrazoles, understanding this related reaction is crucial for any heterocyclic chemist.

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Synthesis from α,β-Unsaturated Carbonyls

Another major pathway to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines.[14] This method is particularly valuable as the chalcone precursors are readily synthesized via Claisen-Schmidt condensation. The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation to form the aromatic pyrazole.[15]

Section 2: Structural Elucidation: Spectroscopic Characterization

Once a pyrazole derivative has been synthesized and purified, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this validation.[16] This process is not merely a quality control step; it provides deep insights into the electronic environment of the molecule, which is fundamental for understanding its potential biological interactions.

Caption: Standard workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the pyrazole core and its substituents.[17][18]

-

¹H NMR: The proton on the C4 position of the pyrazole ring typically appears as a singlet in the aromatic region, often around 6.0-6.5 ppm, though this can shift depending on the substituents.[19] Protons on substituents will have characteristic shifts and coupling patterns that help confirm their identity and position. The NH proton of an N-unsubstituted pyrazole is often broad and can be found over a wide range of the spectrum.

-

¹³C NMR: The carbon atoms of the pyrazole ring have distinct chemical shifts. The C3 and C5 carbons typically appear downfield (e.g., ~140-160 ppm) due to their proximity to the nitrogen atoms, while the C4 carbon is more upfield.[17][20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[21] For pyrazole derivatives, key characteristic bands include:

-

N-H stretch: For N-unsubstituted pyrazoles, a broad band around 3100-3500 cm⁻¹.

-

C=N stretch: A sharp band typically found in the 1590-1650 cm⁻¹ region.[21]

-

Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of evidence for its identity.[22] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, helping to confirm the connectivity of the molecule.

Table 2: Typical Spectroscopic Data for a Substituted Pyrazole Derivative

| Technique | Observation | Typical Range/Value | Interpretation |

| ¹H NMR | Pyrazole C4-H | δ 6.0-7.5 ppm | Aromatic proton on the pyrazole ring |

| NH Proton | δ 8.0-13.0 ppm (broad) | Proton on ring nitrogen (if unsubstituted) | |

| ¹³C NMR | Pyrazole C3/C5 | δ 140-160 ppm | Carbons adjacent to nitrogen atoms |

| Pyrazole C4 | δ 100-115 ppm | Central carbon of the pyrazole ring | |

| IR | N-H Stretch | 3100-3500 cm⁻¹ | N-H bond in N-unsubstituted pyrazoles |

| C=N Stretch | 1590-1650 cm⁻¹ | Imine bond within the pyrazole ring | |

| MS (ESI) | Molecular Ion | [M+H]⁺ | Confirms molecular weight of the compound |

Section 3: From Bench to Biology: The Role of Pyrazoles in Drug Discovery

With a confirmed structure, the next phase of a preliminary investigation is to assess the molecule's biological activity. Pyrazole derivatives are known to exhibit an exceptionally broad range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties.[4][16][23][24]

Case Study: Celecoxib - A Paradigm of Pyrazole-Based Drug Design

Celecoxib (brand name Celebrex) is a potent and selective nonsteroidal anti-inflammatory drug (NSAID) that perfectly illustrates the therapeutic potential of the pyrazole scaffold.[25]

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are produced by cyclooxygenase (COX) enzymes.[26] There are two major isoforms: COX-1, which is involved in protecting the stomach lining, and COX-2, which is induced during inflammation.[26] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Celecoxib's design allows it to selectively inhibit the COX-2 enzyme.[25][26]

Structure-Activity Relationship (SAR): The selectivity of Celecoxib is a direct result of its chemical architecture.[25]

-

Diaryl-pyrazole Core: The 1,5-diarylpyrazole structure is essential for activity.

-

Sulfonamide Group: The para-sulfonamide group (-SO₂NH₂) on the N1-phenyl ring is crucial. It is thought to bind to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1, which is the primary basis for its selectivity.[7][25]

-

Trifluoromethyl Group: The -CF₃ group at the C3 position enhances both potency and selectivity.[25]

Workflow for Preliminary Biological Evaluation

The initial screening of a newly synthesized pyrazole derivative depends on the therapeutic target. However, a general workflow can be established to gain a preliminary understanding of its potential.

Caption: A generalized workflow for the initial biological screening of a novel compound.

-

Target Selection & Assay Development: Based on the structural design of the new derivative (e.g., similarity to known inhibitors), select a primary biological target. For a Celecoxib analog, this would be the COX-2 enzyme. Develop or acquire a robust in vitro assay, such as an enzyme inhibition assay or a cell-based assay measuring prostaglandin production.

-

Primary Screening: Screen the compound at a single, high concentration to identify if it has any activity against the target.

-

Dose-Response Analysis: For active compounds ("hits"), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This quantifies the compound's potency.

-

Selectivity Screening: If relevant, screen the hit against related off-targets to assess its selectivity (e.g., testing a potential COX-2 inhibitor against COX-1).[26]

-

Preliminary ADME Profiling: Conduct simple in vitro assays to assess early ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as kinetic solubility and metabolic stability in liver microsomes. Poor properties at this stage can terminate a compound's progression.

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its inherent "drug-like" properties and synthetic tractability make it an invaluable starting point for developing novel therapeutics. A successful preliminary investigation hinges on a logical and rigorous approach, beginning with a well-chosen synthetic strategy, followed by unambiguous spectroscopic characterization, and culminating in a carefully designed initial biological evaluation. By understanding the causality behind these experimental choices, researchers can efficiently navigate the early stages of the drug discovery pipeline and unlock the full potential of their novel pyrazole derivatives.

References

-

Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Patole, S. S. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Retrieved from [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

-

IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

-

Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Silva, V. L. M., et al. (2020). Synthesis of Chromone-Related Pyrazole Compounds. PMC. Retrieved from [Link]

-

Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

-

Singh, U. P., & Singh, R. P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Retrieved from [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. Retrieved from [Link]

-

J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Academia.edu. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Retrieved from [Link]

-

Patole, S. S. (2026, March 25). Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

Georgieva, M., et al. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PMC. Retrieved from [Link]

-

RSC Publishing. (2017). Review: biologically active pyrazole derivatives. Retrieved from [Link]

-

Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

JETIR.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Retrieved from [Link]

-

ResearchGate. (2026, March 6). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jchr.org [jchr.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. name-reaction.com [name-reaction.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 16. academicstrive.com [academicstrive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. connectjournals.com [connectjournals.com]

- 22. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Celecoxib - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Spectroscopic Analysis of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound of significant interest, incorporating several key functional groups: a 5-hydroxypyrazole core, a cyclobutyl substituent, and an N-linked acetonitrile moiety. The pyrazole scaffold is a well-established pharmacophore found in a multitude of approved drugs, valued for its diverse biological activities.[1] The elucidation of this molecule's exact structure is a critical step in understanding its chemical properties and potential applications.

This technical guide provides an in-depth, multi-technique approach to the spectroscopic analysis of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile. Moving beyond a simple recitation of data, this document explains the rationale behind the expected spectroscopic signatures, offering field-proven insights into data acquisition and interpretation. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, ensuring the unambiguous structural confirmation of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile, both ¹H and ¹³C NMR, supplemented by 2D techniques, are indispensable.

A critical consideration for this molecule is the existence of tautomerism in the 5-hydroxypyrazole ring. It can exist in equilibrium with its keto-form (a pyrazolone). Furthermore, the N-H proton of the pyrazole ring can exchange.[2][3] This phenomenon significantly influences NMR spectra, often resulting in broadened signals for the exchangeable protons (OH, NH) and averaged signals for the ring atoms. The choice of a solvent like DMSO-d₆ is strategic, as it can slow down the exchange rate of labile protons, allowing for their observation.[4]

¹H NMR Spectroscopy

Principles & Expected Signals: The ¹H NMR spectrum will reveal distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

-

Hydroxyl (OH) and Amine (NH) Protons: Due to tautomerism and proton exchange, the OH and NH protons are expected to appear as one or two broad singlets in the downfield region (typically δ 10-14 ppm).[2] Their chemical shifts are highly dependent on concentration, temperature, and solvent. A D₂O exchange experiment would confirm their identity, as these signals would disappear from the spectrum.

-

Pyrazole H-4 Proton: The lone proton on the pyrazole ring (H-4) is expected to appear as a sharp singlet, typically in the range of δ 5.6-5.9 ppm.[5] Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5.

-

Acetonitrile Methylene Protons (-CH₂CN): The two protons of the methylene group attached to N-1 of the pyrazole ring will appear as a sharp singlet. Lacking any adjacent protons for coupling, this signal is anticipated around δ 5.0-5.5 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the pyrazole ring.

-

Cyclobutyl Protons: The cyclobutyl group presents a more complex system. The single methine proton (CH attached to the pyrazole ring) will appear as a multiplet, likely a quintet, due to coupling with the adjacent methylene protons. This signal is expected around δ 3.0-3.5 ppm. The remaining six methylene protons on the cyclobutyl ring will appear as overlapping multiplets in the upfield region, typically between δ 1.8-2.5 ppm.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| OH/NH | 10.0 - 14.0 | Broad Singlet | 2H | Exchangeable protons, confirmed by D₂O shake. Position is variable. |

| Pyrazole H-4 | 5.7 - 5.9 | Singlet (s) | 1H | Isolated proton on the heterocyclic ring.[5] |

| -CH₂CN | 5.1 - 5.4 | Singlet (s) | 2H | Adjacent to electronegative N-1 of the pyrazole. |

| Cyclobutyl-CH | 3.1 - 3.4 | Multiplet (m) | 1H | Methine proton deshielded by the pyrazole ring. |

| Cyclobutyl-CH₂ | 1.8 - 2.5 | Multiplet (m) | 6H | Overlapping signals from the three methylene groups of the cyclobutyl ring.[7] |

¹³C NMR Spectroscopy